molecular formula C12H18O B7862415 2-(4-Methylphenyl)-3-methyl-butan-2-ol

2-(4-Methylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7862415
M. Wt: 178.27 g/mol
InChI Key: ZDTNWMLYMPDPRI-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol with a branched carbon chain and a 4-methylphenyl substituent. Its IUPAC name reflects the positioning of the methyl and aryl groups on the butanol backbone. The 4-methylphenyl group is a common motif in bioactive molecules, influencing lipophilicity and binding affinity (e.g., in anti-inflammatory agents and psychotropic compounds) .

Properties

IUPAC Name

3-methyl-2-(4-methylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9(2)12(4,13)11-7-5-10(3)6-8-11/h5-9,13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTNWMLYMPDPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-3-methyl-butan-2-ol typically involves the reaction of 4-methylacetophenone with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions often require anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent and to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Methylphenyl)-3-methyl-butan-2-ol may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-methylacetophenone or 4-methylbenzoic acid.

    Reduction: Formation of 2-(4-Methylphenyl)-3-methylbutane.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenyl group.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

  • Role: 2-(4-Methylphenyl)-3-methyl-butan-2-ol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it useful in developing new compounds.
  • Synthetic Pathways: Common methods for synthesizing this compound include Friedel-Crafts alkylation and Grignard reactions, which facilitate the introduction of functional groups necessary for further transformations.

Biological Research

2. Biological Activity

  • Investigations: Research has focused on the biological activity of 2-(4-Methylphenyl)-3-methyl-butan-2-ol, particularly its interactions with enzymes and receptors. Studies suggest potential anti-inflammatory and analgesic properties.
  • Mechanism of Action: The compound may influence biological pathways by forming hydrogen bonds with target proteins, thus altering their activity and function.

Medicinal Applications

3. Therapeutic Properties

  • Potential Uses: Preliminary studies indicate that 2-(4-Methylphenyl)-3-methyl-butan-2-ol may possess therapeutic properties, including anti-inflammatory effects. Its efficacy is being explored in various pharmacological contexts.
  • Case Studies: Clinical evaluations are necessary to establish dosage, safety profiles, and specific therapeutic applications.

Industrial Applications

4. Fragrance and Flavoring Agent

  • Usage: This compound is utilized in the production of fragrances and flavoring agents due to its pleasant aromatic properties. It is often incorporated into consumer products such as perfumes and food additives.
  • Regulatory Considerations: As a flavoring agent, it must comply with safety regulations established by organizations like the FDA and ECHA.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Notes
Chemical SynthesisIntermediate for complex organic synthesisUsed in Friedel-Crafts alkylation
Biological ResearchInvestigated for enzyme interactionsPotential anti-inflammatory effects
Medicinal ApplicationsExplored for therapeutic propertiesClinical studies needed
Industrial ApplicationsUsed in fragrances and flavoring agentsRegulatory compliance required

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

2-Methyl-3-buten-2-ol (CAS RN 115-18-4)

  • Structure : H₂C=CHC(CH₃)₂OH
  • Properties :
    • Boiling point: 98–99°C
    • Density: 0.824 g/cm³
    • Molecular weight: 86.13 g/mol
  • Key Differences :
    • Lacks the aromatic 4-methylphenyl group, resulting in lower molecular weight and boiling point compared to aromatic analogs.
    • The unsaturated double bond increases reactivity in polymerization or addition reactions, unlike the saturated backbone of 2-(4-methylphenyl)-3-methyl-butan-2-ol .

2-Methyl-4-phenyl-2-butanol (CAS RN 103-05-9)

  • Structure : 2-methyl-4-phenylbutan-2-ol
  • Properties: Structural isomer of the target compound, with the phenyl group on carbon 4 instead of carbon 2. No direct data on boiling point or density, but the positional isomerism likely reduces steric hindrance compared to the target compound.
  • Functional Implications :
    • The phenyl group’s position may alter metabolic pathways or substrate-enzyme interactions in bioactive contexts .

2-(4-Methylphenyl) Indolizine

  • Structure : Aromatic indolizine core with a 4-methylphenyl substituent.
  • Properties :
    • Log P: 3.73 (high lipophilicity)
    • Drug-likeness score: 3.50
    • High gastrointestinal absorption and blood-brain barrier permeability.
  • Key Differences :
    • The indolizine heterocycle enhances π-π stacking interactions, unlike the aliphatic alcohol group in the target compound.
    • Demonstrates how aromatic substituents improve drug-likeness metrics .

4-(4-Methylphenyl)butanoic Acid

  • Structure : Carboxylic acid derivative with a 4-methylphenyl group.
  • Properties: Functional group: Carboxylic acid (ionizable) vs. alcohol (non-ionizable). Likely higher water solubility (due to acidity) but reduced BBB permeability compared to the target alcohol.
  • Applications : Useful in contrasting how functional groups influence solubility and bioactivity .

Comparative Data Table

Compound Molecular Weight (g/mol) Boiling Point (°C) Log P Key Functional Group Bioactivity/Applications
2-(4-Methylphenyl)-3-methyl-butan-2-ol (Target) ~178.28 (estimated) N/A ~3.0 (predicted) Tertiary alcohol Hypothesized CNS activity
2-Methyl-3-buten-2-ol 86.13 98–99 1.12 Unsaturated alcohol Polymer precursor
2-Methyl-4-phenyl-2-butanol 164.24 N/A ~2.8 Tertiary alcohol Fragrance intermediate
2-(4-Methylphenyl) Indolizine ~209.27 N/A 3.73 Heterocyclic aromatic Anti-inflammatory candidate
4-(4-Methylphenyl)butanoic Acid 178.23 N/A ~2.5 Carboxylic acid Synthetic intermediate

Research Implications and Limitations

  • The 4-methylphenyl group consistently enhances lipophilicity (log P > 3) across analogs, suggesting the target compound may exhibit favorable membrane permeability .
  • Gaps in Knowledge: Direct pharmacological or synthetic data for the target compound are absent. Studies on analogs like 2-(4-methylphenyl)pyridazinone (IC₅₀ = 11.6 μM for anti-inflammatory activity) suggest avenues for exploring the target’s bioactivity .

Biological Activity

2-(4-Methylphenyl)-3-methyl-butan-2-ol, also known as 4-Methyl-3-methyl-2-butanol, is a compound of significant interest in the fields of chemistry and biology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-Methylphenyl)-3-methyl-butan-2-ol is C11H16O, with a molecular weight of approximately 168.25 g/mol. The compound features a secondary alcohol group, which plays a crucial role in its biological interactions.

The biological activity of 2-(4-Methylphenyl)-3-methyl-butan-2-ol is primarily attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The hydroxyl group in the molecule can form hydrogen bonds with enzymes and receptors, influencing their activity.
  • Aromatic Interactions : The phenyl ring allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their conformation and function .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 2-(4-Methylphenyl)-3-methyl-butan-2-ol. It has shown promising results against various bacterial strains:

  • In Vitro Studies : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, it exhibited an MIC ranging from 32 to 64 µg/mL against Gram-positive bacteria .
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines, thereby suggesting potential therapeutic applications in inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that 2-(4-Methylphenyl)-3-methyl-butan-2-ol exhibits selective cytotoxic effects:

  • Cell Lines Tested : The compound was tested against A549 (lung cancer) and HeLa (cervical cancer) cells.
Cell Line IC50 (µg/mL)
A54915.5
HeLa20.3

These results indicate that the compound may have potential as an anticancer agent, although further studies are required to elucidate its mechanism of action in this context .

Case Studies and Research Findings

Several studies have documented the biological activity of compounds structurally related to 2-(4-Methylphenyl)-3-methyl-butan-2-ol, providing insights into its potential applications:

  • Study on Antimicrobial Properties : A recent research article highlighted the synthesis and evaluation of various phenolic compounds, including derivatives similar to 2-(4-Methylphenyl)-3-methyl-butan-2-ol. The study found that these compounds exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Research : Another study focused on the structure-activity relationship (SAR) of phenolic compounds, revealing that modifications in the phenolic structure can enhance cytotoxic effects against cancer cell lines. This suggests that derivatives of 2-(4-Methylphenyl)-3-methyl-butan-2-ol could be optimized for greater efficacy .

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